molecular formula C10H11N B1295458 4-Ethylphenylacetonitrile CAS No. 51632-28-1

4-Ethylphenylacetonitrile

Cat. No. B1295458
CAS RN: 51632-28-1
M. Wt: 145.2 g/mol
InChI Key: NCPKDFDQDZMXCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenylacetonitrile derivatives can be achieved through various methods. For instance, 4-Phenyl-3-oxobutanenitrile is synthesized via the reaction of ethyl phenylacetate with acetonitrile in the presence of sodium hydride . Another example is the synthesis of ethyl 4-biphenylacetate using phenylacetonitrile as a starting material in a five-step process . Additionally, 4-hydroxy-3-methoxyphenylacetonitrile can be synthesized from vanillin through multiple steps, including protection, reduction, chloridization, and nitrilation . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 4-Ethylphenylacetonitrile.

Molecular Structure Analysis

The molecular structure of phenylacetonitrile derivatives can be determined using various spectroscopic techniques. For example, the structure of (4-nitrophenyl)acetonitrile and its carbanion were studied using IR spectra and ab initio force field calculations . Similarly, the structure of 4-hydroxy-3-methoxyphenylacetonitrile was confirmed by IR spectra, elemental analysis, and 1H NMR . These techniques could be employed to analyze the molecular structure of 4-Ethylphenylacetonitrile.

Chemical Reactions Analysis

Phenylacetonitrile derivatives undergo a variety of chemical reactions. The carbanion form of (4-nitrophenyl)acetonitrile shows significant spectral and structural changes, indicating a variety of possible reactions . The derivatives of 4-Phenyl-3-oxobutanenitrile, such as hydrazone and dimethylaminomethylidene derivatives, are used as starting materials for synthesizing polyfunctionally substituted heterocycles . These reactions highlight the reactivity of the phenylacetonitrile group, which would be relevant for 4-Ethylphenylacetonitrile as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylacetonitrile derivatives can be inferred from their synthesis and molecular structure. For example, the conversion of (4-nitrophenyl)acetonitrile to its carbanion leads to significant changes in the IR spectral bands, indicating changes in physical properties . The optimal reaction conditions for the synthesis of derivatives, such as temperature and time, also provide information about the stability and reactivity of these compounds . These properties are crucial for understanding the behavior of 4-Ethylphenylacetonitrile in various environments and reactions.

Scientific Research Applications

Synthesis of Anti-Inflammatory and Analgesic Drugs

4-Ethylphenylacetonitrile serves as a starting material in the synthesis of anti-inflammatory and analgesic drugs. For instance, Chen Yong (2001) developed a new synthetic route for ethyl 4-biphenylacetate, an anti-inflammatory analgesic drug, using phenylacetonitrile as a starting material (Chen Yong, 2001).

Development of Novel Heterocyclic Compounds

M. A. Khalik (1997) demonstrated the synthesis of new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines using 4-Phenyl-3-oxobutanenitrile derivatives, which are synthesized via the reaction of ethyl phenylacetate with acetonitrile (M. A. Khalik, 1997).

Applications in Sonication Studies

Sander Piiskop et al. (2013) investigated the kinetic sonication effects in aqueous acetonitrile solutions, contributing to the understanding of solvent effects on reaction kinetics (Sander Piiskop et al., 2013).

Sono-Thermal Oxidation Research

H. Memarian and A. Farhadi (2008) utilized ultrasound and heat for the oxidation of ethyl 3,4-dihydropyrimidin-2(1H)-one-5-carboxylates to their corresponding ethyl pyrimidin-2(1H)-one-5-carboxylates using potassium peroxydisulfate in aqueous acetonitrile (H. Memarian, A. Farhadi, 2008).

Safety And Hazards

4-Ethylphenylacetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate personal protective equipment and stored in a locked up area . In case of exposure, the affected area should be washed with plenty of water and medical attention should be sought .

properties

IUPAC Name

2-(4-ethylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPKDFDQDZMXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199580
Record name 4-Ethylphenylacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylphenylacetonitrile

CAS RN

51632-28-1
Record name 4-Ethylphenylacetonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethylphenylacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51632-28-1
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Synthesis routes and methods I

Procedure details

A mixture of 4-ethylbenzyl alcohol (2.72 g, 20 mmol, purchased from Aldrich) and 50 ml of 47% hydrobromic acid (purchased from Wako Junyaku Kogyo) was stirred vigorously for 30 minutes at room temperature. The reaction mixture was extracted with hexane to give 3.98 g of 4-ethylbenzyl bromide as a colorless oil. Then to a hot solution (50° C.) of sodium cyanide (1.96 g, 40 mmol) in 20 ml of dimethyl sulfoxide was added the above 3.98 g of 4-ethylbenzyl bromide and the mixture was stirred for 3 hours at ambient temperature. To the resultant reaction mass was added water and extracted with hexane. The solvent was removed to give 2.70 g (yield: 93.1%) of 4-ethylphenylacetonitrile as a pale yellow oil.
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1.96 g
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Synthesis routes and methods II

Procedure details

A mixture of 2.72 g (20.0 mmol) of 4-ethylbenzyl alcohol (purchased from Aldrich) and 50 ml of 47% hydrobromic acid (purchased from Wako Junyaku Kogyo) was stirred at room temperature for 30 minutes vigorously and extracted with hexane to give 3.98 g of 4-ethylbenzyl bromide as a colorless oil. Subsequently, to 20 ml of 1.96 g (40.0 mmol) of sodium cyanide (purchased from Kokusan Kagaku) in dimethyl sulfoxide (purchased from Aldrich) solution heated at 50° C. was added 3.98 g of the above 4-ethylbenzyl bromide, the mixture was stirred at ambient temperature for 3 hours, the resultant reaction mass was dissolved in water and extracted with hexane, and hexane was removed to give 2.70 g (yield: 93.1%) of 4-ethylphenylacetonitrile as a light yellow oil.
Quantity
1.96 g
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3.98 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Gong, Z Zhang, H Li, D Li, B Wu, Y Sun… - Journal of Hazardous …, 2014 - Elsevier
The electrocoagulation (EC) process was used to pretreat wastewater from the manufacture of wet-spun acrylic fibers, and the effects of varying the operating parameters, including the …
Number of citations: 34 www.sciencedirect.com
M Misra, Q Shi, X Ye, E Gruszecka-Kowalik… - Bioorganic & medicinal …, 2010 - Elsevier
Complementary two-dimensional (2D) and three-dimensional (3D) Quantitative Structure–Activity Relationship (QSAR) techniques were used to derive a preliminary model for the …
Number of citations: 35 www.sciencedirect.com

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